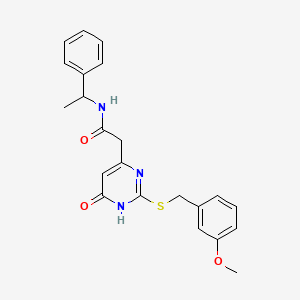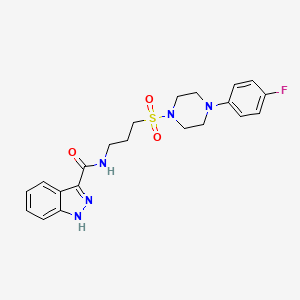![molecular formula C24H23BrN4O6 B2447581 [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223778-10-6](/img/structure/B2447581.png)
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups, including a 1,3-oxazole ring, a 1,2,3-triazole ring, and a trimethoxyphenyl group . These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3-oxazole and 1,2,3-triazole rings would likely result in a rigid structure, while the trimethoxyphenyl group could contribute to the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The 1,3-oxazole and 1,2,3-triazole rings could potentially undergo reactions with nucleophiles or electrophiles, while the trimethoxyphenyl group could be involved in reactions with bases or acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,3-oxazole and 1,2,3-triazole rings could affect the compound’s boiling point, melting point, and solubility, while the trimethoxyphenyl group could influence its reactivity .Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis : A study by Zuo et al. (2009) on a similar compound, "4-Desoxy-4β-(4-methoxycarbonyl-1,2,3-triazol-1-yl)podophyllotoxin dichloromethane solvate", provides insights into the structural aspects of such compounds. They found that the tetrahydrofuran ring and the six-membered ring both display envelope conformations (Zuo, Chen, Lu, Cao, & Liu, 2009).
Pharmacological Applications : A study conducted by Hadj Mokhtar et al. (2017) explored the use of 1-(bromophenyl)-1,2,3-triazoles, which are structurally related to the compound , for direct arylation of heteroarenes, showcasing its potential in pharmaceutical synthesis (Hadj Mokhtar, Laidaoui, Abed, Soulé, & Doucet, 2017).
Molecular Modeling and Cytotoxicity Studies : Odlo et al. (2010) examined cis-restricted 1,4- and 1,5-disubstituted 1,2,3-triazole analogs of combretastatin A-4, including a compound with a trimethoxyphenyl group similar to the compound . Their study involved molecular modeling and cytotoxicity evaluations, indicating potential applications in cancer research (Odlo, Fournier-dit-Chabert, Ducki, Gani, Sylte, & Hansen, 2010).
Antibacterial Activity : Boukhssas et al. (2017) synthesized and characterized a compound, diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate, which shares some structural similarities with the compound of interest. They found that this triazole derivative exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria (Boukhssas, Aouine, Faraj, Alami, Hallaoui, & Bekkari, 2017).
Synthesis and Potential Antifungal Activities : Chu et al. (2001) synthesized new 4-aryl-5-(1-phenyl-5-methyl-1,2,3-triazol-4-yl)-1,2,4-triazol-3-thiones, which are structurally related to the compound . Preliminary tests indicated that these compounds possess some antifungal activities (Chu, Hui, Zhang, Zhang, Li, & Liao, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN4O6/c1-13-21(27-28-29(13)17-8-6-16(25)7-9-17)24(30)34-12-18-14(2)35-23(26-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDABJKDTQSVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

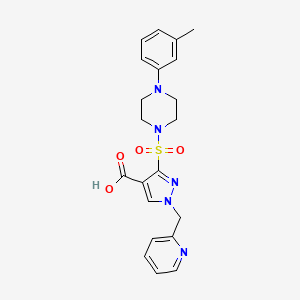
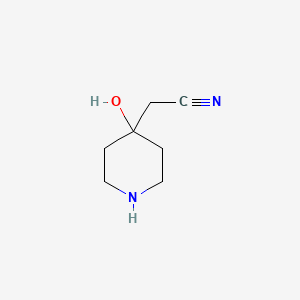
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide](/img/structure/B2447501.png)
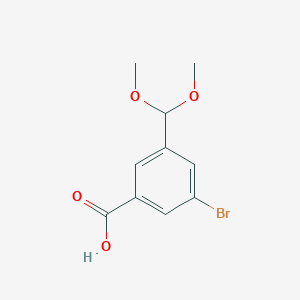
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2447504.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2447507.png)
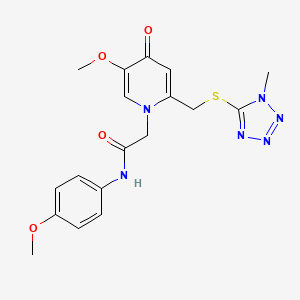
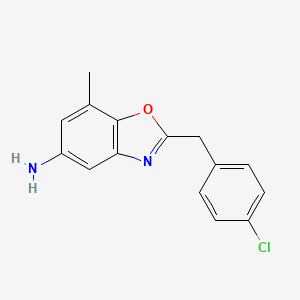
![3-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2447513.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2447514.png)
![4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2447515.png)
